molecular formula C11H9F4NO B12839724 1-(4-Fluorophenyl)-5-(trifluoromethyl)pyrrolidin-2-one

1-(4-Fluorophenyl)-5-(trifluoromethyl)pyrrolidin-2-one

Cat. No.: B12839724
M. Wt: 247.19 g/mol
InChI Key: YVFKNCJFDYGQPR-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-5-(trifluoromethyl)pyrrolidin-2-one is a chemical compound characterized by the presence of a fluorophenyl group and a trifluoromethyl group attached to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-5-(trifluoromethyl)pyrrolidin-2-one typically involves the reaction of 4-fluorobenzaldehyde with trifluoromethylpyrrolidinone under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-5-(trifluoromethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-5-(trifluoromethyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-5-(trifluoromethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)pyrrolidin-2-one: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    4-(Trifluoromethyl)pyrrolidin-2-one:

Uniqueness

1-(4-Fluorophenyl)-5-(trifluoromethyl)pyrrolidin-2-one is unique due to the presence of both fluorophenyl and trifluoromethyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups can enhance the compound’s stability, reactivity, and biological activity, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C11H9F4NO

Molecular Weight

247.19 g/mol

IUPAC Name

1-(4-fluorophenyl)-5-(trifluoromethyl)pyrrolidin-2-one

InChI

InChI=1S/C11H9F4NO/c12-7-1-3-8(4-2-7)16-9(11(13,14)15)5-6-10(16)17/h1-4,9H,5-6H2

InChI Key

YVFKNCJFDYGQPR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1C(F)(F)F)C2=CC=C(C=C2)F

Origin of Product

United States

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